

# Comparative Crystallographic Guide: N-Propyl Pyrazole Carboxylic Acids

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## Compound of Interest

Compound Name: *5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid*

CAS No.: 956950-99-5

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## Executive Summary: The Structural Role of the N-Propyl Group

In the landscape of heterocyclic drug design, N-propyl pyrazole carboxylic acids represent a critical structural class. Unlike their un-substituted counterparts (which suffer from tautomeric ambiguity) or their N-methyl analogs (which pack densely), the N-propyl variants introduce a specific "lipophilic tail" that drastically alters crystal packing, solubility, and bioavailability.

This guide objectively compares the three primary regioisomers—1-propyl-1H-pyrazole-3-carboxylic acid, 1-propyl-1H-pyrazole-4-carboxylic acid, and 1-propyl-1H-pyrazole-5-carboxylic acid. We analyze their crystallographic signatures, supramolecular synthons, and synthesis-dependent solid-state behaviors.

## Comparative Structural Analysis

The position of the carboxylic acid relative to the N-propyl group dictates the supramolecular architecture. The following table summarizes the key crystallographic distinctions expected for these isomers based on homologous series data and specific crystallographic reports.

## Table 1: Structural & Physicochemical Comparison of Isomers

Feature	4-Carboxylic Acid Isomer	3-Carboxylic Acid Isomer	5-Carboxylic Acid Isomer
Symmetry	High (effective)	Moderate	Low (Steric Clash)
Dominant Synthons	Linear Chains or Dimers ( )	Centrosymmetric Dimers	Twisted Catemers
Steric Hindrance	Minimal (remote from N-propyl)	Low (adjacent to N2)	High (adjacent to N-propyl)
Crystal Habit	Needles / Prisms	Block / Plate	Irregular / Plate
Space Group (Typ.)	P2 <sub>1</sub> /c or P-1	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n or P-1
Melting Point Trend	High (Efficient Packing)	Moderate	Lower (Lattice Strain)
Solubility (Org.)	Moderate	Good	High (Twisted/Less Stable)

## The "Propyl Effect" on Packing

The N-propyl chain acts as a "spacer" in the crystal lattice.

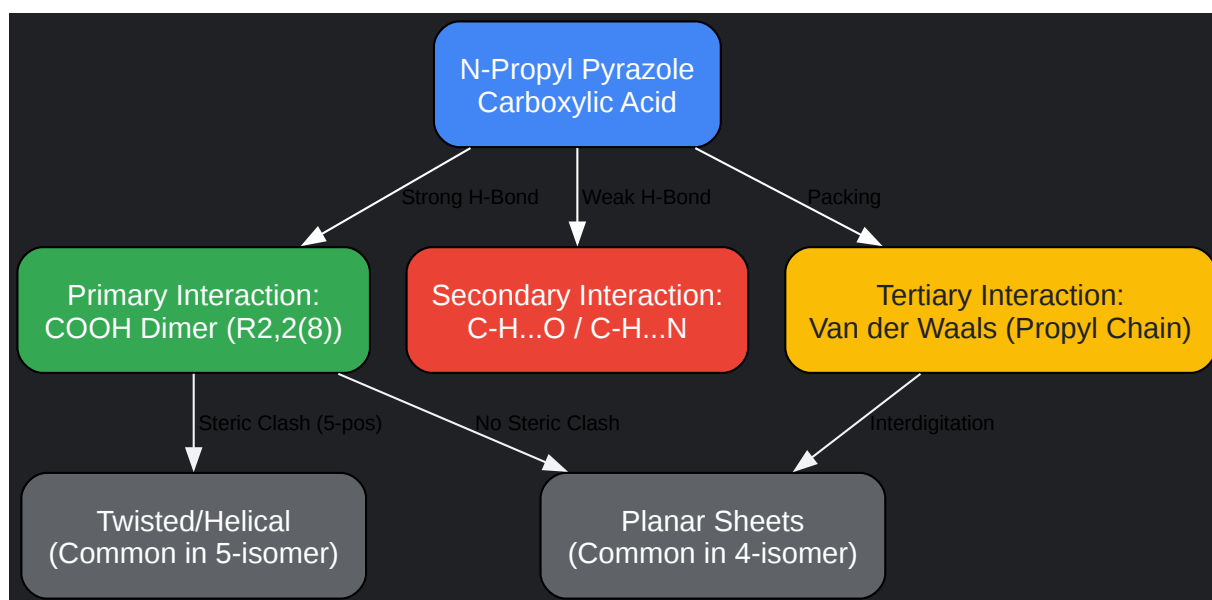
- Vs. N-Methyl: N-Methyl derivatives often pack in tight "herringbone" motifs. The N-propyl group disrupts this, often inducing lamellar (layered) packing where hydrophobic propyl chains interdigitate, separating the polar hydrogen-bonding networks.
- Vs. Unsubstituted (NH): Removing the N-H donor eliminates the possibility of N-H...O interactions. This forces the crystal to rely almost exclusively on COOH...COOH homosynthons or weak C-H...O interactions.

## Detailed Crystallographic Motifs

Understanding the connectivity is vital for polymorph screening. We utilize graph theory to visualize the supramolecular synthons.

## Diagram: Supramolecular Synthons Logic

The following diagram illustrates the hierarchy of interactions governing the crystallization of these molecules.



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Caption: Hierarchical assembly of N-propyl pyrazole carboxylic acids. The 5-position steric clash often disrupts planar sheet formation.

## Specific Isomer Analysis

### A. 1-Propyl-1H-pyrazole-4-carboxylic acid (The "Linear" Scaffold)

- Structure: The carboxylic acid is at the 4-position, equidistant from the nitrogens.
- Packing: Typically forms centrosymmetric carboxylic acid dimers ( motif). These dimers link into infinite chains or ribbons via weak C-H...O interactions involving the pyrazole ring protons.

- **Relevance:** This is a common ligand for Metal-Organic Frameworks (MOFs) because the linear geometry allows for predictable bridging.

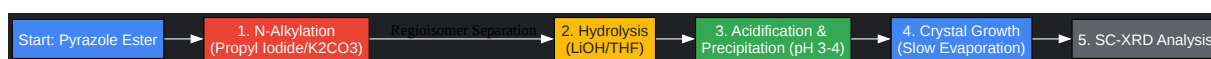
## B. 1-Propyl-1H-pyrazole-5-carboxylic acid (The "Twisted" Scaffold)

- **Structure:** The COOH group is adjacent to the N-propyl group.
- **Steric Conflict:** The carbonyl oxygen often repels the lone pairs of the N-propyl chain, or the bulk of the propyl group forces the COOH group to rotate out of the plane of the pyrazole ring (dihedral angle  $> 20^\circ$ ).
- **Consequence:** This twist disrupts efficient planar packing, often leading to lower melting points and higher solubility. It is more prone to polymorphism as the molecule seeks a low-energy conformation.

## Experimental Protocols

To obtain high-quality single crystals for XRD, specific protocols must be followed to ensure phase purity and avoid solvation issues.

## Synthesis & Crystallization Workflow



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Caption: Step-by-step workflow from precursor to diffraction-quality crystal.

## Validated Crystallization Protocol

- **Method:** Slow Evaporation (Ambient Temperature).
- **Solvent System:** Ethanol/Water (80:20) or Acetonitrile.
  - **Why:** Purely non-polar solvents (Hexane) often precipitate the acid as an amorphous powder. Protic solvents (Ethanol) encourage H-bond exchange, allowing the thermodynamically stable dimer to form slowly.

- Procedure:
  - Dissolve 50 mg of the N-propyl pyrazole carboxylic acid in 5 mL of warm Ethanol.
  - Filter through a 0.45  $\mu\text{m}$  PTFE syringe filter (critical to remove nucleation sites).
  - Place in a 20 mL vial. Cover with Parafilm and poke 3 small pinholes.
  - Allow to stand undisturbed for 3-5 days.
  - Observation: Look for block-like crystals (3- or 4-isomer) or plates (5-isomer).

## References

- Norman, N. J., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." *Journal of Organic Chemistry*. [2]
- Loro, C., et al. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." *Molecules*.
- Foces-Foces, C., et al. (2025).[3] "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." *ResearchGate / Acta Crystallographica*. [4]
- Zhang, C., et al. (2007). "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid." *Acta Crystallographica Section E*.
- Cambridge Crystallographic Data Centre (CCDC). Search for "Pyrazole-4-carboxylic acid".

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## Sources

- [1. semanticscholar.org \[semanticscholar.org\]](https://www.semanticscholar.org)

- [2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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